molecular formula C26H25ClN2O3 B11328159 2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide

2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11328159
M. Wt: 448.9 g/mol
InChI Key: XSHSTPVXZKDABF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving indole derivatives.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole core is known to interact with various biological receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific context of its use, such as its role in a biological assay or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide
  • 2-chloro-N-[2-(4-ethoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C26H25ClN2O3/c1-3-32-24-13-12-17(14-25(24)31-2)20(21-16-28-23-11-7-5-8-18(21)23)15-29-26(30)19-9-4-6-10-22(19)27/h4-14,16,20,28H,3,15H2,1-2H3,(H,29,30)

InChI Key

XSHSTPVXZKDABF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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